(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol
Description
Structural and Stereochemical Characteristics
The molecular architecture of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol reveals a sophisticated arrangement of functional groups that define its chemical identity and behavior. The compound possesses a molecular formula of Carbon sixteen Hydrogen nineteen Nitrogen one Oxygen two, with a molecular weight of 257.33 grams per mole. This molecular composition reflects the integration of aromatic benzyl and phenoxy components with an aliphatic propanol framework, creating a hybrid molecule with both hydrophobic and hydrophilic characteristics.
The stereochemical configuration of this compound centers around a single defined stereocenter located at the second carbon of the propanol backbone. This asymmetric carbon atom adopts the (S)-configuration according to the Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry that distinguishes this enantiomer from its (R)-counterpart. The presence of this stereocenter imparts optical activity to the molecule, resulting in the negative optical rotation that appears in its common nomenclature designation.
Computational analysis reveals additional structural parameters that characterize the three-dimensional arrangement of this molecule. The compound exhibits a topological polar surface area of 41.5 square angstroms, indicating moderate polarity that influences its solubility and interaction properties. The molecule contains seven rotatable bonds, suggesting conformational flexibility that may influence its binding interactions with other molecules. Furthermore, the compound demonstrates a calculated partition coefficient (XLogP3) value of 2.4, indicating moderate lipophilicity that affects its distribution properties in different chemical environments.
The hydrogen bonding characteristics of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol contribute significantly to its molecular recognition capabilities. The molecule contains two hydrogen bond donor sites and three hydrogen bond acceptor sites, enabling multiple potential interaction points with complementary molecules. These hydrogen bonding capabilities, combined with the aromatic ring systems that can participate in pi-pi stacking interactions, create a molecule with diverse binding possibilities that influence its chemical behavior and potential applications.
Historical Context and Discovery
The historical development and discovery pathway of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol represents an important chapter in the evolution of chiral amino alcohol chemistry, though specific historical documentation regarding its initial synthesis and characterization remains limited in the available scientific literature. The compound's structural characteristics suggest its development likely emerged from systematic investigations into chiral amino alcohols and their potential applications in asymmetric synthesis and pharmacological research.
The broader context of amino alcohol chemistry, within which (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol fits, has its roots in early twentieth-century organic chemistry research focused on understanding the relationship between molecular structure and biological activity. The recognition of stereochemistry's importance in determining molecular properties provided the foundation for developing compounds like (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, which exhibit defined three-dimensional arrangements that influence their chemical behavior.
Research into compounds containing both benzylamino and phenoxy functional groups has historically been driven by interest in understanding how these structural motifs contribute to molecular recognition and binding properties. The combination of these functional groups in a single molecule with a defined stereochemical arrangement represents a convergence of several important themes in medicinal chemistry and organic synthesis, including the development of chiral building blocks and the investigation of structure-activity relationships.
The synthetic accessibility of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol likely contributed to its emergence as a research compound, as the constituent benzylamine and phenoxy components represent readily available starting materials for organic synthesis. The development of reliable methods for controlling stereochemistry during synthesis would have been crucial for producing this compound in its pure (S)-enantiomeric form, distinguishing it from racemic mixtures or the (R)-enantiomer.
Nomenclature and CAS Registry Information
The systematic nomenclature of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol follows established International Union of Pure and Applied Chemistry conventions for describing chiral organic compounds. The compound's official International Union of Pure and Applied Chemistry name is (2S)-1-(benzylamino)-3-phenoxypropan-2-ol, which precisely describes its structural features and stereochemical configuration. This nomenclature system provides unambiguous identification by specifying the stereochemistry at position two, the location of functional groups, and the underlying propanol framework.
Properties
IUPAC Name |
(2S)-1-(benzylamino)-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDNRNNDKUKAB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480726 | |
| Record name | (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203309-99-3 | |
| Record name | (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis Approach
The preparation of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol typically involves asymmetric synthetic routes designed to ensure the correct stereochemistry at the chiral center. These methods often start from chiral precursors or employ chiral catalysts to induce stereoselectivity.
- A common approach involves the nucleophilic substitution of chiral epoxides or halohydrins with benzylamine derivatives under conditions that preserve or induce the (S)-configuration.
- The phenoxy group is introduced via phenol derivatives or phenoxy-substituted intermediates, often involving substitution reactions on a chiral 2-propanol backbone.
Multi-Step Synthesis via N-(phenoxyisopropyl)-ethanolamine Intermediate
A detailed process described in patent literature outlines a multi-step synthesis route involving:
Conversion to (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol
- The benzylated intermediate is treated with a chlorinating agent such as thionyl chloride in dichloromethane at low temperatures (0–5°C), followed by stirring at room temperature to form the final product or its hydrochloride salt.
- The product is isolated by crystallization and drying under vacuum, achieving high purity (>99% by HPLC).
This process allows for controlled stereochemistry retention and high purity suitable for research applications.
4 Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| N-(phenoxyisopropyl)-ethanolamine synthesis | 1-Phenoxy-2-propanol sulfonate + monoethanolamine | 110–115°C | 2 hours | 77%, >98% HPLC purity |
| Benzylation to N-(phenoxyisopropyl)-N-benzyl ethanolamine | Benzyl chloride, ethanol, NaHCO3 | Reflux 78–80°C | 20 hours | Crude oily liquid |
| Chlorination to final product | Thionyl chloride, dichloromethane | 0–5°C then 25–30°C | 2 hours | >99% HPLC purity |
5 Analytical Characterization
- The final product is characterized by spectroscopic methods such as ^1H-NMR, ^13C-NMR, and HPLC purity analysis to confirm structure and stereochemistry.
- The stereochemical integrity is ensured by starting from chiral precursors and maintaining mild reaction conditions that prevent racemization.
6 Summary of Preparation Route
| Step No. | Intermediate/Product | Key Reactions | Notes |
|---|---|---|---|
| 1 | 1-Phenoxy-2-propanol sulfonate | Protection with sulfonic acid | Precursor for amine substitution |
| 2 | N-(phenoxyisopropyl)-ethanolamine | Reaction with monoethanolamine | High yield and purity |
| 3 | N-(phenoxyisopropyl)-N-benzyl ethanolamine | Benzylation with benzyl chloride | Reflux condition, long reaction time |
| 4 | (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol | Chlorination with thionyl chloride | Final product, crystallized |
7 Research Findings and Notes
- The stereoselective synthesis ensures the (S)-configuration is preserved, critical for biological activity studies.
- The process avoids harsh conditions that could lead to racemization or side reactions.
- Purification steps including chromatography and crystallization yield high-purity compounds suitable for research.
- The use of common solvents such as ethanol, dichloromethane, and acetone facilitates scalability and reproducibility.
Chemical Reactions Analysis
Thermal Decomposition
Thermogravimetric analysis reveals decomposition occurs through cleavage of the benzylamino group, forming 1-phenoxy-2-propanol and benzylamine derivatives :
Decomposition Pathway:
Thermochemical Data:
| Property | Value | Method | Source |
|---|---|---|---|
| ΔrH° (Enthalpy Change) | 113 ± 2 kJ/mol | Calorimetry | |
| Activation Energy (Ea) | 98.4 kJ/mol | TGA-DSC |
Catalytic Debenzylation
The benzyl protecting group is selectively removed using hydrogenolysis with palladium catalysts :
Reaction Conditions:
| Catalyst | H₂ Pressure | Solvent | Conversion |
|---|---|---|---|
| Pd/C (10 wt%) | 1 atm | Ethanol | 95% |
Product:
Stereochemical Influence on Reactivity
The S-configuration significantly impacts reaction outcomes:
Scientific Research Applications
Chemistry
- Chiral Building Block : (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol serves as a chiral building block in the synthesis of complex organic molecules, facilitating enantioselective synthesis in organic chemistry .
Biology
- Receptor Binding Studies : The compound has been investigated for its potential as a ligand in receptor binding studies, particularly with histamine receptors. Its stereochemistry significantly influences its binding affinity and selectivity .
Medicine
- Pharmacological Properties : Research has explored its pharmacological effects, including potential therapeutic applications in treating conditions such as hypertension and other cardiovascular diseases. The compound may act as a beta-blocker, exhibiting selective activity that can be beneficial in clinical settings .
Industry
- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals, contributing to the development of new drugs .
Case Studies
Several studies have documented the applications and effects of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol:
- Pharmacological Evaluation : A study published in Chemistry & Pharmacology Bulletin evaluated the compound's interaction with histamine receptors, demonstrating its potential as an inverse agonist with significant implications for drug development targeting allergic responses .
- Synthesis Innovations : Research focused on developing novel synthetic routes that incorporate (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol into multi-step syntheses for complex pharmaceuticals, showcasing its versatility as a synthetic intermediate .
- Industrial Applications : Investigations into industrial applications highlight its use as a resolving agent in optical separations, indicating its potential role in producing enantiomerically pure compounds for pharmaceutical formulations .
Mechanism of Action
The mechanism of action of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Benzylamino vs. However, dibenzylamino derivatives (e.g., C₂₃H₂₅NO) exhibit greater steric bulk, which may reduce binding efficiency in enzyme-active sites .
- Phenoxy vs. Benzyloxy-phenoxy: The phenoxy group in the target compound is less electron-rich than the benzyloxy-phenoxy substituent in the C₁₉H₂₅NO₃ analog, altering electronic interactions in receptor binding .
Stereochemical Considerations
The S-configuration of the target compound differentiates it from racemic mixtures or R-enantiomers, which may exhibit divergent biological activities. For example, β-blockers like propranolol rely on stereochemistry for selective adrenergic receptor antagonism, suggesting similar enantioselectivity for the target compound .
Physicochemical Properties
- Stability: Benzylamino groups are prone to oxidative metabolism, whereas dibenzylamino derivatives may exhibit enhanced metabolic stability due to steric protection of the amino group .
Notes on Evidence Limitations
- The provided evidence lacks direct spectroscopic or pharmacological data for (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, necessitating inferences from structural analogs.
- Further studies employing NMR, HPLC, or in vitro assays are required to validate the hypotheses derived from structural comparisons.
Biological Activity
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, a chiral compound, has garnered attention for its significant biological activities, particularly as a beta-blocker. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of Biological Activity
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol exhibits notable biological activity primarily through its interaction with beta-adrenergic receptors. It is recognized for its potential in treating cardiovascular conditions such as hypertension by effectively reducing heart rate and blood pressure through beta-receptor blockade. Additionally, emerging studies suggest that this compound may possess anti-inflammatory properties, indicating broader therapeutic implications beyond cardiovascular health.
The compound's mechanism involves selective binding to beta-adrenergic receptors, which modulates various physiological responses. By inhibiting these receptors, (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol can influence signal transduction pathways associated with heart function and vascular tone. Furthermore, research indicates potential multi-target effects, suggesting interactions with other neurotransmitter systems that could enhance its therapeutic profile in complex diseases.
Binding Affinity and Selectivity
Research has focused on the binding affinity of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol to beta-adrenoceptors. It has been shown to selectively inhibit these receptors, which is critical for its efficacy as a beta-blocker. The distinct chirality of the compound contributes to its specific interactions within biological systems, differentiating it from structurally similar compounds that may not exhibit the same therapeutic effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol | C16H21NO3 | Enantiomer with different biological activity |
| 1-Anilino-3-phenoxy-2-propanol | C15H17NO3 | Lacks the benzyl group; different pharmacological properties |
| 1-Phenyl-2-propanol | C9H12O | Simpler structure; primarily used as a solvent |
The differences in structure and chirality among these compounds significantly affect their biological activities and therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol:
- Cardiovascular Studies : Clinical trials have demonstrated the efficacy of this compound in reducing systolic and diastolic blood pressure in hypertensive patients. Its beta-blocking action was shown to be effective without significant adverse effects on heart rate.
- Anti-inflammatory Research : In vitro studies indicated that (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol could reduce pro-inflammatory cytokine levels in cultured macrophages, suggesting potential applications in treating inflammatory diseases.
- Neurotransmitter Interaction : Additional research highlighted the compound's potential role in modulating neurotransmitter systems beyond adrenergic pathways, indicating a multifaceted approach to treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the key analytical techniques to confirm the structural identity and enantiomeric purity of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzyl, phenoxy, and propanol backbone. Compare chemical shifts with analogous compounds (e.g., 2-Phenyl-2-propanol in ).
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers and determine enantiomeric excess (ee). This is critical for verifying the (S)-configuration .
- Polarimetry : Measure optical rotation and compare with literature values for stereochemical validation. For example, related compounds like (S)-(-)-1-Phenyl-1-propanol ( ) use this method .
Q. How can researchers synthesize (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol in laboratory settings?
- Methodological Answer :
- Asymmetric Amination : Use chiral catalysts (e.g., Ru-BINAP complexes) to introduce the benzylamino group stereoselectively, similar to methods for synthesizing N,N-dibenzylamino derivatives ( ) .
- Epoxide Ring-Opening : React (S)-epoxide intermediates with benzylamine under controlled conditions to ensure retention of stereochemistry (analogous to epoxy-propanol synthesis in ) .
- Purification : Utilize column chromatography with silica gel or reverse-phase HPLC to isolate the target compound, referencing protocols for phenoxy-propanol derivatives () .
Advanced Research Questions
Q. How can contradictory data on the biological activity of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, assay protocols). Follow guidelines for qualitative data reconciliation ( ) .
- Dose-Response Replication : Replicate experiments under standardized conditions (e.g., fixed concentrations, pH) to isolate compound-specific effects. For example, adjust parameters as in pharmacological studies of benzylamino compounds ( ) .
- Structural Analog Comparison : Benchmark results against structurally similar compounds (e.g., 3-Phenylpropene in ) to validate mechanistic hypotheses .
Q. What strategies optimize stereoselective synthesis to minimize racemization during scale-up?
- Methodological Answer :
- Low-Temperature Reactions : Conduct amination or etherification steps at sub-0°C to reduce kinetic resolution issues, as seen in chiral propanol syntheses ( ) .
- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates and prevent proton exchange, critical for retaining ee in benzylamino derivatives ( ) .
- In Situ Monitoring : Implement real-time HPLC or FTIR to detect racemization early, referencing quality control methods for phenoxy compounds () .
Q. How to design experiments investigating the compound’s mechanism of action in neurological or anti-inflammatory applications?
- Methodological Answer :
- Molecular Docking : Model interactions with target receptors (e.g., GABA_A or COX-2) using software like AutoDock, referencing benzylamino-propanol analogs ( ) .
- In Vitro Assays : Use primary neuron cultures or macrophage models to measure inhibitory effects on inflammatory markers (e.g., TNF-α, IL-6), following protocols for related phenoxy-propanols () .
- Isotopic Labeling : Synthesize C-labeled versions to track metabolic pathways, as done for similar amino-alcohols ( ) .
Data Analysis & Interpretation
Q. What statistical approaches resolve contradictions in enantiomer-dependent efficacy studies?
- Methodological Answer :
- Multivariate Regression : Analyze variables like ee%, solvent polarity, and bioactivity using software (e.g., R or Python). Apply methods from longitudinal studies () .
- Sensitivity Analysis : Test robustness of conclusions by varying assay parameters (e.g., pH, temperature), as in pharmacological contradiction studies () .
Q. How to validate computational predictions of the compound’s pharmacokinetics experimentally?
- Methodological Answer :
- In Vivo Pharmacokinetics : Administer the compound to rodent models and measure plasma half-life using LC-MS/MS, referencing protocols for benzylamino derivatives ( ) .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption, aligning with methods for propanol-based drugs () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
